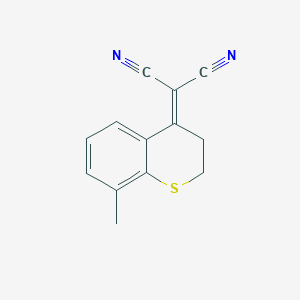![molecular formula C14H14ClNOS B14008948 n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxyaniline CAS No. 6631-99-8](/img/structure/B14008948.png)
n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxyaniline: is an organic compound with the molecular formula C14H14ClNOS It is characterized by the presence of a 4-chlorophenyl group, a sulfanyl group, and a methoxyaniline group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxyaniline typically involves the reaction of 4-chlorobenzenethiol with 4-methoxyaniline in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Chlorobenzenethiol+4-Methoxyaniline→n-[(4-Chlorophenyl)sulfanyl]methyl-4-methoxyaniline
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
化学反应分析
Types of Reactions:
Oxidation: n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxyaniline can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
Chemistry: n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxyaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in various industrial processes.
作用机制
The mechanism of action of n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxyaniline involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The pathways involved in its action are studied to understand its therapeutic potential and optimize its efficacy.
相似化合物的比较
- n-{[(4-Bromophenyl)sulfanyl]methyl}-4-methoxyaniline
- n-{[(4-Fluorophenyl)sulfanyl]methyl}-4-methoxyaniline
- n-{[(4-Methylphenyl)sulfanyl]methyl}-4-methoxyaniline
Comparison: n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxyaniline is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. Compared to its analogs with different substituents (e.g., bromine, fluorine, or methyl groups), it may exhibit distinct reactivity and biological activity. The chlorine atom’s electronegativity and size influence the compound’s interactions with molecular targets, making it a valuable compound for research and development.
属性
CAS 编号 |
6631-99-8 |
|---|---|
分子式 |
C14H14ClNOS |
分子量 |
279.8 g/mol |
IUPAC 名称 |
N-[(4-chlorophenyl)sulfanylmethyl]-4-methoxyaniline |
InChI |
InChI=1S/C14H14ClNOS/c1-17-13-6-4-12(5-7-13)16-10-18-14-8-2-11(15)3-9-14/h2-9,16H,10H2,1H3 |
InChI 键 |
OATLCSJUWBALRH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)NCSC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


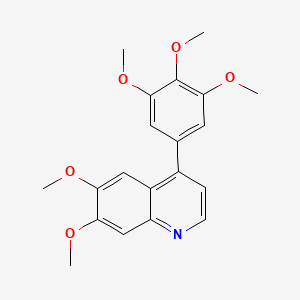
![Ethyl 2-(5-methylimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B14008874.png)

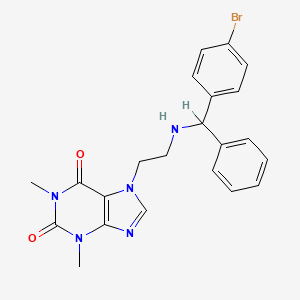

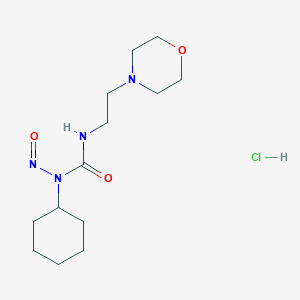
![4-((4-Methoxybenzyl)thio)-7-nitrobenzo[c][1,2,5]oxadiazole](/img/structure/B14008897.png)
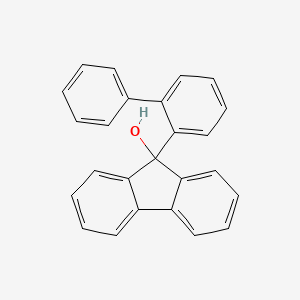
![2-Amino-4-[(4-bromophenyl)methyl]pentanedioic acid](/img/structure/B14008906.png)
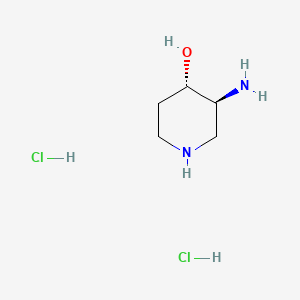
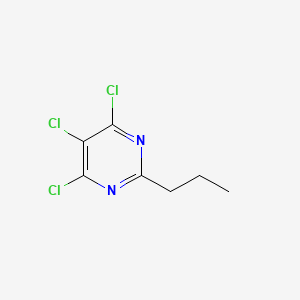
![Ethyl S-[chloro(dimethyl)stannyl]cysteinate](/img/structure/B14008916.png)
